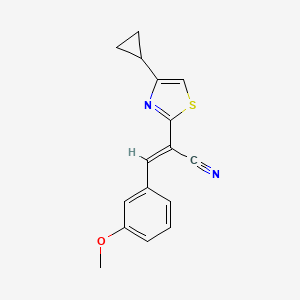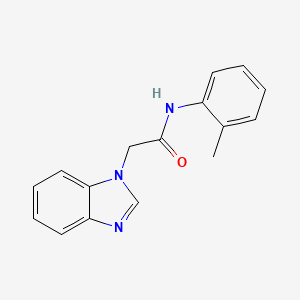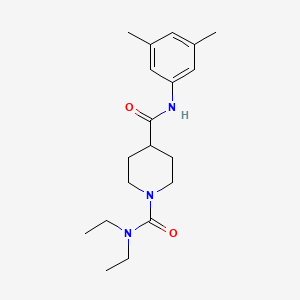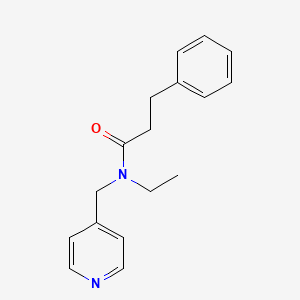
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, also known as CT-3, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are chemicals that interact with the body's endocannabinoid system to produce a range of effects.
Mécanisme D'action
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile interacts with the body's endocannabinoid system by binding to cannabinoid receptors. Specifically, this compound has been shown to bind to the CB2 receptor, which is primarily found in immune cells. This interaction leads to a reduction in inflammation and other immune responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to have analgesic properties, meaning it can reduce pain. Additionally, this compound has been shown to have antioxidant properties, meaning it can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile in lab experiments is that it is a synthetic compound, meaning it can be easily produced in large quantities. Additionally, this compound has been shown to have a relatively low toxicity, making it a safer option for lab experiments. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Orientations Futures
There are several potential future directions for research on 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile. One area of interest is in the development of this compound-based drugs for the treatment of arthritis and other inflammatory conditions. Additionally, research could focus on the potential neuroprotective effects of this compound and its potential use in the treatment of neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves a series of chemical reactions that begin with the compound 2-aminothiazole. This compound is reacted with cyclopropyl isocyanate to form the intermediate cyclopropylthiourea. The resulting compound is then reacted with 3-methoxybenzyl bromide to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties and may be useful in the treatment of conditions such as arthritis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-4-2-3-11(8-14)7-13(9-17)16-18-15(10-20-16)12-5-6-12/h2-4,7-8,10,12H,5-6H2,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSWBNDUPYTEIV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![3-(4-bromophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5338361.png)
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5338415.png)



